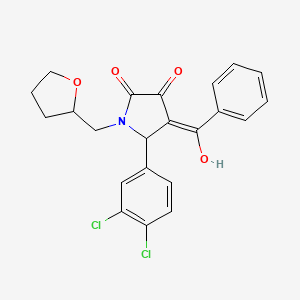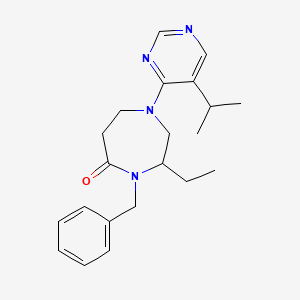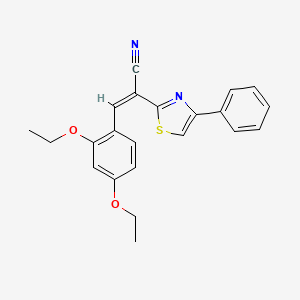![molecular formula C21H19N3O2 B5324289 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)
2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as MPBA, is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor of the protein kinase, PAK4, which is involved in various cellular processes, including cell proliferation, migration, and survival. MPBA has been shown to have potential therapeutic applications in cancer and other diseases, making it an important area of study.
作用机制
The mechanism of action of 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide involves its inhibition of PAK4, which is a protein kinase that plays a key role in various cellular processes. PAK4 is overexpressed in many types of cancer, and its inhibition by this compound results in the suppression of cancer cell growth and proliferation. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of tumor metastasis. It also affects the cytoskeleton of cells, leading to changes in cell morphology and migration. This compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments include its high selectivity for cancer cells, low toxicity, and ability to induce apoptosis and suppress tumor metastasis. However, there are also some limitations to its use, including its relatively low potency and the need for further optimization to improve its efficacy.
未来方向
There are several future directions for the study of 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, including the development of more potent and selective inhibitors of PAK4, the investigation of its potential use in combination with other therapies, and the study of its effects on other cellular processes. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic applications.
合成方法
The synthesis of 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-pyridinemethanol to form 4-methylbenzoyl-3-pyridinemethanol. This compound is then reacted with benzoyl chloride to form this compound. The final product is obtained through purification and characterization.
科学研究应用
2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, particularly in the treatment of pancreatic, breast, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor metastasis. This compound has also been studied for its potential use in other diseases, such as inflammatory bowel disease and osteoporosis.
属性
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-8-10-17(11-9-15)20(25)24-19-7-3-2-6-18(19)21(26)23-14-16-5-4-12-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGBRDDYWUNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5324226.png)

![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)


![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)

![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)